

SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **SAMS Peptide**

Cat. No.: **B612538**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **SAMS peptide** is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.^{[1][2][3]} Derived from the sequence surrounding Ser79 on rat acetyl-CoA carboxylase, the **SAMS peptide** provides a reliable method for assaying AMPK activity.^[4] Its rapid phosphorylation by AMPK makes it an ideal tool for researchers studying AMPK signaling pathways and for professionals in drug development screening for AMPK modulators.^{[1][2][5][6]} This document provides detailed application notes and protocols for utilizing the **SAMS peptide** in kinase assays.

Core Principles

The **SAMS peptide** assay is based on the transfer of a phosphate group from ATP to the serine residue within the **SAMS peptide** sequence (HMRSAMSGLHLVKRR) by AMPK.^[1] The amount of phosphorylated **SAMS peptide** is then quantified, typically through the detection of incorporated radiolabeled phosphate ($[^{32}\text{P}]$ or $[^{33}\text{P}]$) or by using non-radioactive methods such as luminescence-based ADP detection or ELISA-based approaches.^{[4][7][8]} The measured kinase activity is directly proportional to the amount of phosphorylated substrate.

Application Notes

- Substrate Specificity: The **SAMS peptide** is highly specific for AMPK and is not significantly phosphorylated by many other protein kinases, ensuring a low background signal and high accuracy in AMPK activity measurements.[3]
- Assay Versatility: The **SAMS peptide** can be used in various assay formats, including radioactive assays using phosphocellulose paper binding and non-radioactive assays like ADP-Glo™ luminescence assays or ELISA.[4][7][8]
- Buffer Composition: The composition of the kinase assay buffer is critical for optimal AMPK activity. Key components include a buffering agent to maintain pH, a magnesium salt as a co-factor for ATP, a reducing agent to maintain enzyme integrity, and ATP as the phosphate donor. Commercial kinase buffers are available, or researchers can prepare their own based on established formulations.[9][10][11][12]
- AMP Dependence: AMPK is allosterically activated by AMP. Therefore, the inclusion of AMP in the reaction buffer is often necessary to achieve maximal enzyme activity.[4]

SAMS Peptide Assay Buffer Composition

The following table summarizes various reported compositions for **SAMS peptide** kinase assay buffers. Researchers should optimize the buffer composition based on their specific experimental conditions and enzyme source.

Component	Concentration Range	Purpose	References
Buffering Agent			
HEPES	20 - 50 mM, pH 7.0 - 7.5	Maintains a stable pH for the enzymatic reaction.	[4][13][14]
MOPS	25 mM, pH 7.2	An alternative buffering agent to HEPES.	[7][15]
Tris-HCl	25 - 40 mM, pH 7.4 - 7.5	A common buffering agent in kinase assays.	[8][11]
Divalent Cations			
Magnesium Chloride (MgCl ₂)	5 - 25 mM	Essential cofactor for ATP binding to the kinase.	[7][11][13][16]
Magnesium Acetate	50 mM (in 5X stock)	An alternative magnesium salt.	[12]
Reducing Agents			
Dithiothreitol (DTT)	0.25 - 2 mM	Prevents oxidation of cysteine residues in the enzyme.	[4][7][11][15]
β-mercaptoethanol	0.1%	An alternative reducing agent.	[14]
Phosphatase Inhibitors			
β-glycerol-phosphate	5 - 12.5 mM	Inhibits serine/threonine phosphatases that could	[7][11]

dephosphorylate the SAMS peptide.

Sodium Orthovanadate (Na ₃ VO ₄)	0.1 mM	A general tyrosine phosphatase inhibitor, sometimes included in serine/threonine kinase assays. [11]
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Chelating Agents

EGTA	1 - 5 mM	Chelates calcium ions, which can activate calcium-dependent kinases and proteases. [7][15][16]
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EDTA	0.1 - 5 mM	A general metal ion chelator. [7][14][15]
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Other Components

ATP	100 - 500 µM	The phosphate donor for the kinase reaction. [4][8]
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AMP	0.2 - 0.3 mM	Allosteric activator of AMPK. [4][13]
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SAMS Peptide	20 - 200 µM	The substrate for AMPK. [4][8]
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Bovine Serum Albumin (BSA)	0.1 mg/ml	Stabilizes the enzyme and prevents non-specific binding to reaction tubes. [14]
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Brij-35	0.01%	A non-ionic detergent used to prevent protein aggregation. [4][16]
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Experimental Protocols

Protocol 1: Radiometric Kinase Assay using [γ -³²P]-ATP

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ -³²P]-ATP into the **SAMS peptide**.^{[4][7]}

Materials:

- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)^[7]
- [γ -³²P]-ATP
- 10 mM ATP stock solution
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Acetone
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the **SAMS peptide** substrate.
- Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix. To start the reaction, add the [γ -³²P]-ATP Assay Cocktail (a mix of unlabeled ATP and [γ -³²P]-ATP). The final reaction volume is typically 25 μ L.^[7]
- Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.^[7]

- Stop the reaction: Terminate the reaction by spotting 20 μ L of the reaction mixture onto a P81 phosphocellulose paper strip.[7]
- Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated [γ - 32 P]-ATP.[7] Perform a final wash with acetone. [4]
- Quantification: Allow the paper strips to dry, then place them in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50 μ M DTT; 100 μ M AMP)
- ATP
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

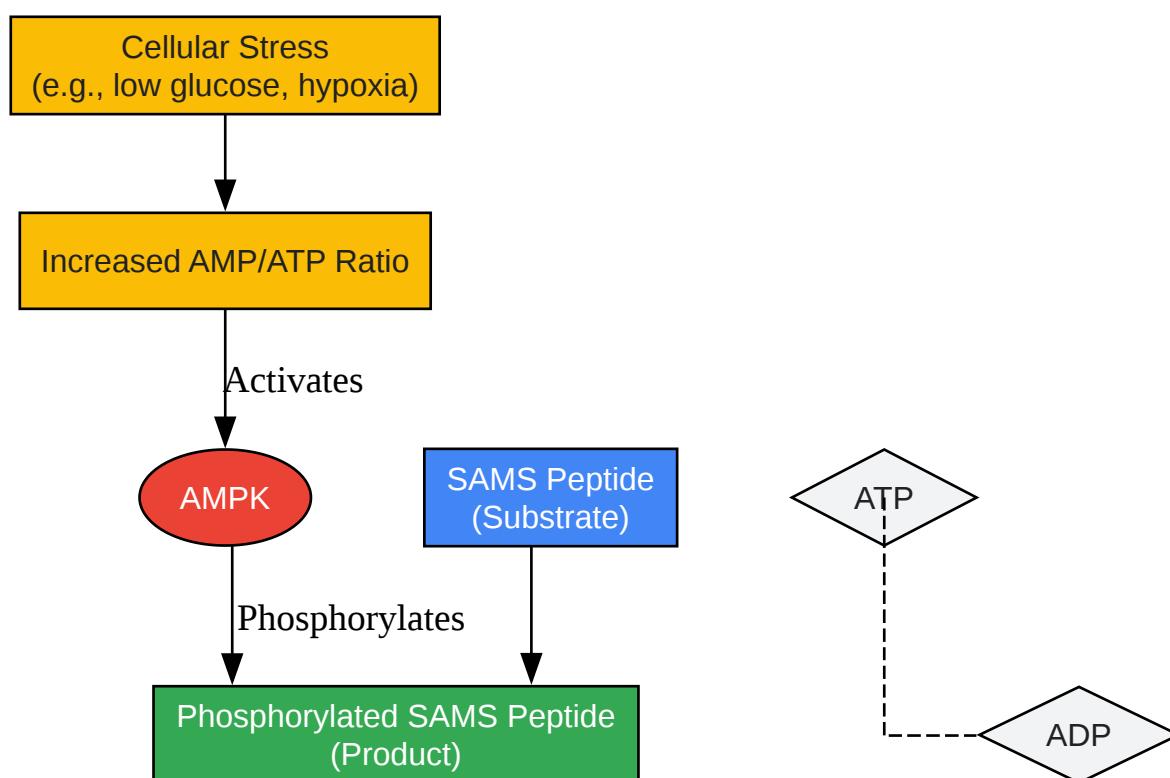
Procedure:

- Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, **SAMS peptide** substrate, and the test compound (e.g., inhibitor or vehicle control).
- Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 μ L.[7]
- Incubation: Incubate the plate at 30°C for 30-60 minutes.[7]

- Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[7]
- Detect ADP: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
- Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

Visualizations

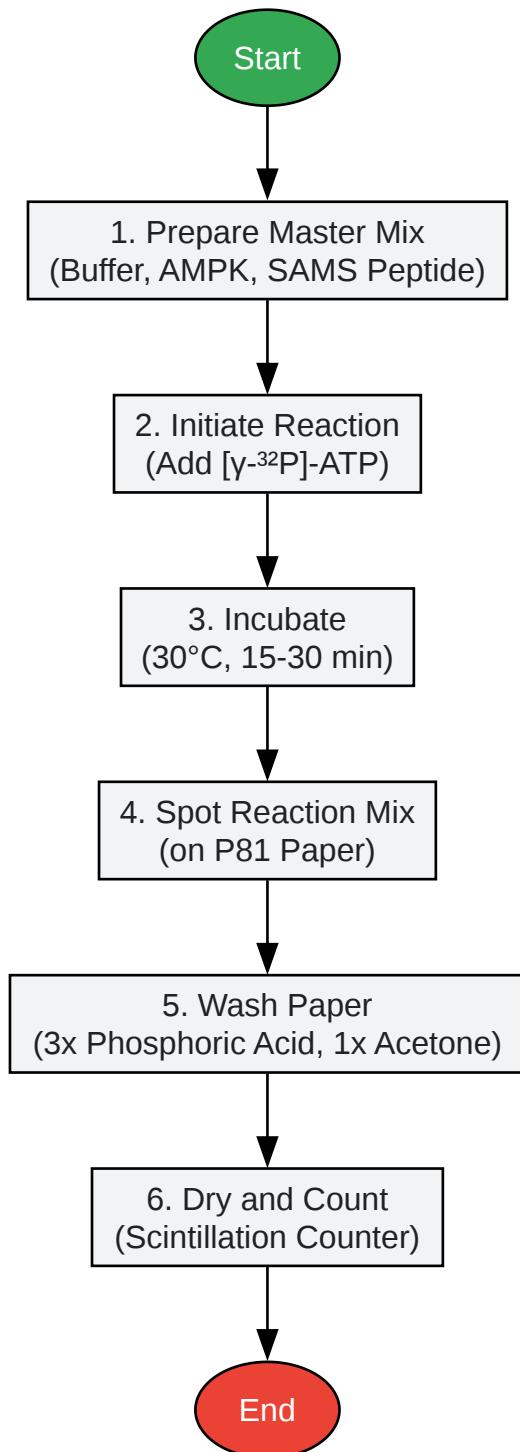
AMPK Signaling Pathway



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Caption: Simplified AMPK signaling leading to **SAMS peptide** phosphorylation.

Experimental Workflow for Radiometric SAMS Peptide Assay



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Caption: Step-by-step workflow for a radiometric **SAMS peptide** assay.

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